

Standard Operating Procedure for 9A1P9

Preparation and Application in mRNA Delivery

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Compound of Interest

Compound Name: 9A1P9

Cat. No.: B10829749

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Application Notes

Introduction

9A1P9 is a multi-tail ionizable cationic phospholipid designed for the effective in vivo delivery of messenger RNA (mRNA) and for facilitating CRISPR-Cas9 gene editing.^{[1][2][3]} Its formal chemical name is 2-(dioctylamino)ethyl nonyl hydrogen phosphate, with the chemical formula C₂₇H₅₈NO₄P and CAS Number 2760467-57-8.^[1] **9A1P9** is a key component of lipid nanoparticles (LNPs), which are utilized to encapsulate and transport therapeutic nucleic acids into target cells. The unique structure of **9A1P9**, featuring a pH-switchable zwitterionic head and three hydrophobic tails, allows it to adopt a cone shape in the acidic environment of the endosome. This conformational change promotes the destabilization of the endosomal membrane, leading to the efficient release of the mRNA cargo into the cytoplasm.^{[4][5][6]}

Mechanism of Action: Endosomal Escape

The primary function of **9A1P9** in mRNA delivery is to overcome the endosomal entrapment barrier. After a lipid nanoparticle containing **9A1P9** is taken up by a cell via endocytosis, the endosome matures and its internal pH decreases. In this acidic environment, the headgroup of **9A1P9** becomes protonated, inducing a change in its molecular geometry. This alteration in shape promotes the formation of a hexagonal HII phase in the endosomal membrane, which

destabilizes the lipid bilayer and facilitates the release of the encapsulated mRNA into the cytosol, where it can be translated into the desired protein.^[4]

Experimental Protocols

1. Chemical Synthesis of **9A1P9**

The synthesis of **9A1P9** is based on the methods described by Liu et al. in Nature Materials (2021). The following is a representative protocol.

Materials:

- 2-chloro-1,3,2-dioxaphospholane 2-oxide (COP)
- Nonyl alcohol
- 2-(dioctylamino)ethanol
- Triethylamine (TEA)
- Dichloromethane (DCM)
- Silica gel for column chromatography

Procedure:

- Synthesis of 2-nonyloxy-1,3,2-dioxaphospholane 2-oxide (P9):
 - Dissolve nonyl alcohol (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).
 - Cool the solution to 0°C in an ice bath.
 - Slowly add a solution of 2-chloro-1,3,2-dioxaphospholane 2-oxide (COP) (1.1 equivalents) in anhydrous DCM to the reaction mixture.
 - Allow the reaction to warm to room temperature and stir for 12 hours.
 - Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography to yield 2-nonyloxy-1,3,2-dioxaphospholane 2-oxide (P9).
- Synthesis of **9A1P9**:
 - Dissolve 2-(dioctylamino)ethanol (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM under an inert atmosphere.
 - Add the purified 2-nonyloxy-1,3,2-dioxaphospholane 2-oxide (P9) (1.1 equivalents) to the solution.
 - Stir the reaction mixture at room temperature for 24 hours.
 - Monitor the reaction progress by TLC.
 - Upon completion, wash the reaction mixture with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
 - Purify the crude product by silica gel column chromatography to obtain **9A1P9** as a pure compound.

Characterization: The final product should be characterized by ^1H NMR, ^{31}P NMR, and mass spectrometry to confirm its identity and purity.

2. Formulation of **9A1P9**-Containing Lipid Nanoparticles (LNPs) for mRNA Delivery

The preparation of LNPs encapsulating mRNA is a critical step for in vivo applications. Microfluidic mixing is the preferred method for producing LNPs with a uniform size and high encapsulation efficiency.

Materials:

- **9A1P9**
- Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), or a cationic lipid like DDAB or 5A2-SC8)
- Cholesterol
- PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, DMG-PEG2000)
- mRNA
- Ethanol (200 proof, RNase-free)
- Citrate buffer (10 mM, pH 3.2-4.4)
- Phosphate-buffered saline (PBS), pH 7.4
- Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

- Preparation of Lipid Stock Solutions:
 - Prepare individual stock solutions of **9A1P9**, the chosen helper lipid, cholesterol, and DMG-PEG2000 in ethanol.
- Preparation of the Lipid Mixture (Organic Phase):
 - In an RNase-free microcentrifuge tube, combine the lipid stock solutions to achieve the desired molar ratio (see Table 1 for examples).
 - Vortex the mixture thoroughly to ensure homogeneity.
- Preparation of the mRNA Solution (Aqueous Phase):
 - Dilute the mRNA to the desired concentration in citrate buffer.
- Microfluidic Mixing:

- Set up the microfluidic mixing device according to the manufacturer's instructions.
- Load the lipid mixture (organic phase) and the mRNA solution (aqueous phase) into separate syringes.
- Set the desired flow rate ratio (FRR) of the aqueous phase to the organic phase (typically 3:1).
- Set the total flow rate (TFR) to control the nanoparticle size (e.g., 2-12 mL/min).
- Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.
- Purification and Buffer Exchange:
 - Collect the LNP solution.
 - Dialyze the LNP solution against PBS (pH 7.4) for at least 4 hours to remove ethanol and raise the pH.

Characterization of LNPs:

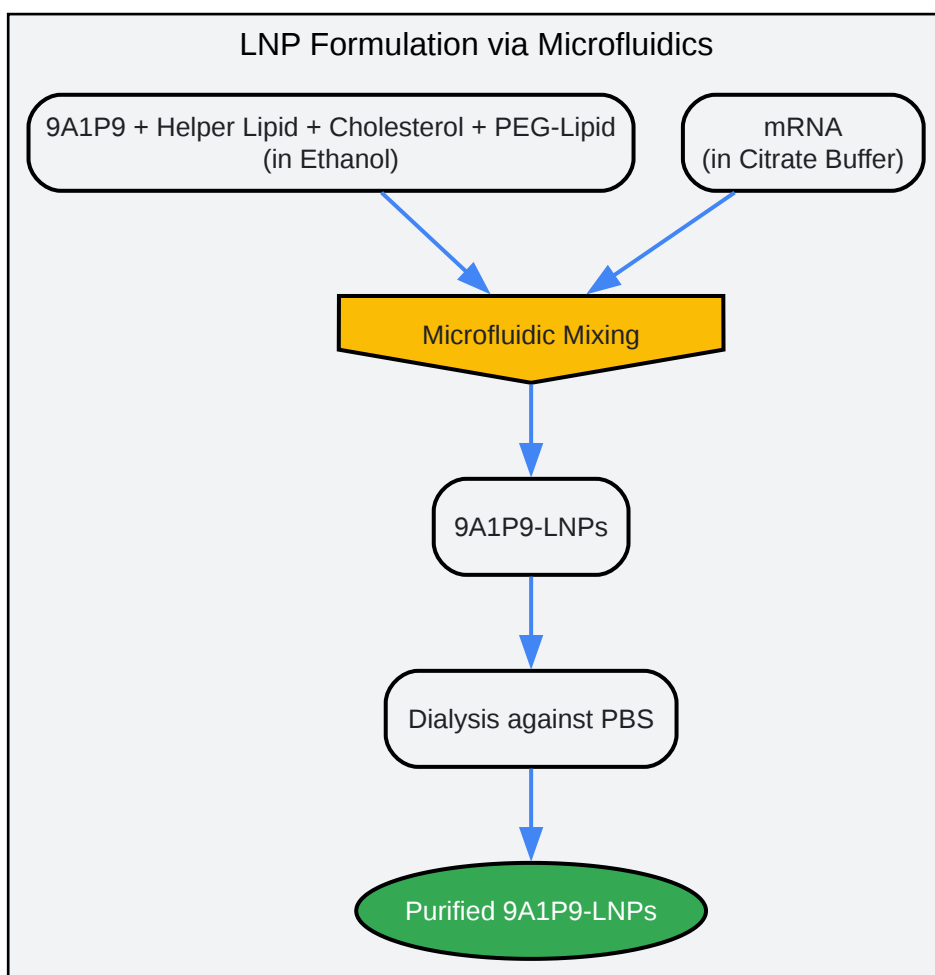
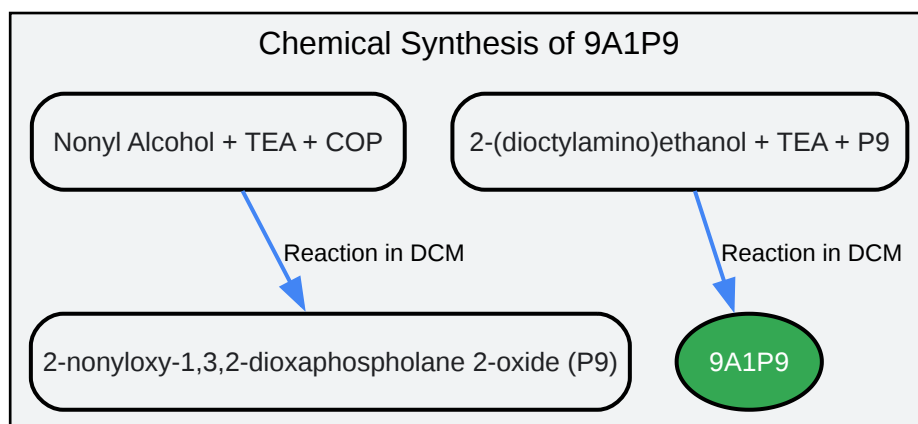
- Size and Polydispersity Index (PDI): Determine the size and PDI of the LNPs using Dynamic Light Scattering (DLS).
- Zeta Potential: Measure the surface charge of the LNPs.
- mRNA Encapsulation Efficiency: Quantify the amount of mRNA encapsulated within the LNPs using a fluorescent dye-based assay (e.g., RiboGreen assay).

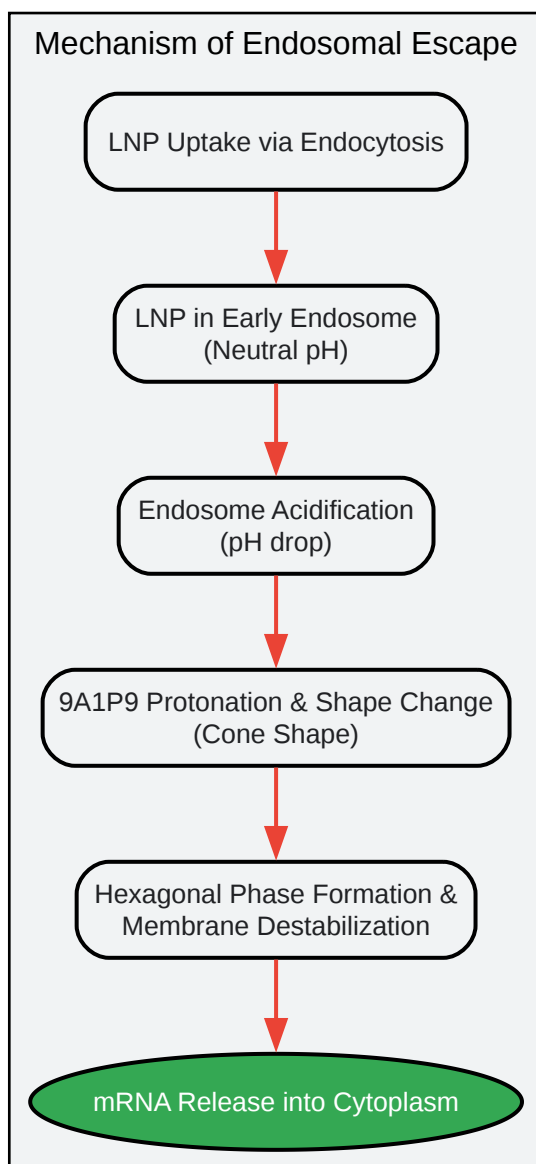
Data Presentation

Table 1: Exemplary Molar Ratios for Organ-Specific **9A1P9** LNP Formulations

Target Organ	9A1P9 (mol%)	Helper Lipid	Helper Lipid (mol%)	Cholesterol (mol%)	DMG-PEG2000 (mol%)	Reference
Spleen	55	DOPE	30	45	0.2	[4]
Liver	25	5A2-SC8	30	30	1	[4]
Lungs	60	DDAB	30	40	0.4	[4]

Visualizations





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